molecular formula C12H19F2NO4 B2723444 1-tert-butyl 2-Methyl 5,5-difluoropiperidine-1,2-dicarboxylate CAS No. 1255663-86-5

1-tert-butyl 2-Methyl 5,5-difluoropiperidine-1,2-dicarboxylate

Cat. No. B2723444
CAS RN: 1255663-86-5
M. Wt: 279.284
InChI Key: LRQDHHWURPHLBJ-UHFFFAOYSA-N
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Description

1-tert-butyl 2-Methyl 5,5-difluoropiperidine-1,2-dicarboxylate, commonly known as TFPD, is a chemical compound with a molecular formula of C14H20F2N2O4. TFPD is a synthetic compound that has been used in scientific research for various purposes.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Fluorinated Compounds : Research has led to the development of fluoronaphthyridines with significant antibacterial activities, emphasizing the role of fluorination and tert-butyl groups in enhancing biological activity (Bouzard et al., 1992).
  • Development of Novel Synthetic Routes : Studies have reported efficient synthesis methods for related compounds, highlighting the importance of tert-butyl and methyl groups in the development of intermediates for pharmaceuticals (Porta et al., 1994; Chen Xin-zhi, 2011).

Applications in Drug Discovery and Development

  • Pharmaceutical Intermediates : Tert-butyl and methyl groups are crucial in the synthesis of intermediates for JAK3 inhibitors, highlighting their significance in drug development processes (Chen Xin-zhi, 2011).
  • Chiral Auxiliary Applications : The use of tert-butyl and related groups in chiral auxiliary applications underscores their utility in producing enantiomerically pure compounds, essential for pharmaceutical synthesis (Studer et al., 1995).

Advanced Materials and Sensing Technologies

  • NMR Tagging for High-Molecular-Weight Systems : The introduction of tert-butyl groups in molecules like O-tert-Butyltyrosine facilitates NMR tagging, enabling the detection and quantification of ligand binding affinities in complex biological systems (Chen et al., 2015).

properties

IUPAC Name

1-O-tert-butyl 2-O-methyl 5,5-difluoropiperidine-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19F2NO4/c1-11(2,3)19-10(17)15-7-12(13,14)6-5-8(15)9(16)18-4/h8H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRQDHHWURPHLBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CCC1C(=O)OC)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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